molecular formula C9H8ClFN2O2 B2960978 methyl5-fluoro-1H-1,3-benzodiazole-2-carboxylatehydrochloride CAS No. 2260933-03-5

methyl5-fluoro-1H-1,3-benzodiazole-2-carboxylatehydrochloride

Cat. No.: B2960978
CAS No.: 2260933-03-5
M. Wt: 230.62
InChI Key: SNNPLLJMPNGMST-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride is a halogenated benzodiazole derivative with a fluorine atom at the 5-position of the benzodiazole core and a methyl carboxylate ester at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

methyl 6-fluoro-1H-benzimidazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNPLLJMPNGMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride typically involves the reaction of 5-fluoro-1H-1,3-benzodiazole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the methyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Evidence

a) 1-Ethyl-5-Fluoro-1H-1,3-Benzodiazol-2-Amine Hydrochloride (CAS: 1423033-99-1)
  • Structure : Shares the 5-fluoro-benzodiazole core but substitutes the carboxylate group with an ethylamine moiety.
  • Molecular Formula : C₉H₁₁ClFN₃ vs. the target compound’s estimated formula (C₉H₈ClFN₂O₂).
  • Molecular Weight : 215.66 g/mol (lighter due to the absence of the carboxylate oxygen atoms).
b) 1-(5-Fluoropentyl)-2-(Naphthalene-1-Carbonyl)-1H-1,3-Benzodiazole
  • Structure : Features a 5-fluoropentyl chain at the 1-position and a naphthoyl group at the 2-position.
  • Comparison: The extended fluorinated alkyl chain increases hydrophobicity, contrasting with the target compound’s polar carboxylate.
c) 1-[(4-Fluorophenyl)Methyl]-N-(Adamantan-1-Yl)-1H-Indazole-3-Carboxamide
  • Structure : Indazole core with fluorobenzyl and adamantyl carboxamide substituents.
  • Comparison : The adamantyl group improves metabolic stability, while the fluorobenzyl moiety mimics electronic effects of the target compound’s 5-fluoro substitution. The carboxamide group (vs. carboxylate) reduces susceptibility to hydrolysis .

Comparative Analysis Table

Compound Core Structure Substituents Molecular Formula Key Properties
Target Compound Benzodiazole 5-F, 2-COOCH₃·HCl C₉H₈ClFN₂O₂ (est.) Polar, acidic, hydrolyzable ester
1-Ethyl-5-Fluoro-Benzodiazol-2-Amine HCl Benzodiazole 5-F, 2-NHCH₂CH₃·HCl C₉H₁₁ClFN₃ Basic, higher solubility in neutral pH
1-(5-Fluoropentyl)-2-Naphthoyl-Benzodiazole Benzodiazole 1-(5-Fluoropentyl), 2-naphthoyl C₂₁H₂₀FN₃O Hydrophobic, stable under acidic conditions
Adamantyl-Indazole Carboxamide Indazole 4-Fluorobenzyl, adamantylamide C₂₅H₂₆FN₃O High metabolic stability, kinase inhibition

Research Findings and Implications

Reactivity: The target compound’s carboxylate ester is prone to hydrolysis under basic conditions, unlike the stable adamantyl carboxamide .

Biological Activity: Carboxamide derivatives (e.g., adamantyl-indazole) show kinase inhibition due to strong hydrogen bonding, whereas carboxylate esters may act as prodrugs or substrates for esterases .

Solubility and Stability :

  • Hydrochloride salts improve aqueous solubility, but the carboxylate group in the target compound may reduce membrane permeability compared to hydrophobic analogs like the naphthoyl derivative .

Biological Activity

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8ClF N2O2
  • Molecular Weight : 214.62 g/mol
  • CAS Number : 1865-09-4
  • Chemical Structure : The compound features a benzodiazole ring with a fluorine substituent and a carboxylate group, which is essential for its biological activity.

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride likely exerts its biological effects through multiple mechanisms:

  • Target Interaction : Similar compounds have shown high affinity for various receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It may modulate pathways related to oxidative stress and inflammation, which are critical in various diseases.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative damage.

Biological Activities

Research indicates that compounds with a benzodiazole moiety exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes such as PARP-1. For example, a related study demonstrated that analogs displayed strong inhibition against PARP-1 with an IC50 of 43.7 nM and significant cytotoxicity in cancer cell lines .
  • Antimicrobial Properties : Benzodiazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study reported that certain analogs exhibited notable antibacterial activity compared to standard drugs .

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the bioactivity of benzodiazole derivatives:

StudyFindings
Bansal & Silakari (2012)Discussed the anticancer and anti-inflammatory properties of benzimidazole derivatives, emphasizing their therapeutic potential in cancer treatment.
Luo et al. (2015)Investigated the synthesis of naphthalimide triazoles and their antibacterial activity against resistant strains .
Akhtar et al. (2017)Summarized the diverse pharmacological activities of benzodiazole compounds, including antiviral and antidiabetic properties .

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